molecular formula C17H26O3 B14361905 Decyl 3-(furan-2-YL)prop-2-enoate CAS No. 96427-05-3

Decyl 3-(furan-2-YL)prop-2-enoate

Cat. No.: B14361905
CAS No.: 96427-05-3
M. Wt: 278.4 g/mol
InChI Key: KPLFPQIHFDZBBT-UHFFFAOYSA-N
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Description

Decyl 3-(furan-2-YL)prop-2-enoate is an α,β-unsaturated ester featuring a decyl alkyl chain and a furan-2-yl substituent on the propenoate backbone. Its structure combines hydrophobicity (from the decyl chain) with the aromatic and electron-rich characteristics of the furan ring.

Properties

CAS No.

96427-05-3

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

decyl 3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-17(18)13-12-16-11-10-15-19-16/h10-13,15H,2-9,14H2,1H3

InChI Key

KPLFPQIHFDZBBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C=CC1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl 3-(furan-2-yl)prop-2-enoate typically involves the esterification of 3-(furan-2-yl)prop-2-enoic acid with decanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Decyl 3-(furan-2-yl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decyl 3-(furan-2-yl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of decyl 3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between Decyl 3-(furan-2-YL)prop-2-enoate and analogous compounds:

Compound Name Ester Group Substituent on Propenoate Additional Functional Groups Key Characteristics/Applications
This compound Decyl Furan-2-YL None High lipophilicity; potential bioactivity (inferred)
Decyl Acrylate (Decyl Prop-2-enoate) Decyl None None Industrial applications (UN 3082); hazardous substance
Ethyl-2-cyano-3-(furan-2-YL)prop-2-enoate (ECFP) Ethyl Furan-2-YL Cyano (-CN) Studied for heat capacities; used in thermodynamic research
Phenyl derivative of ECFP (PhECFP) Phenyl Furan-2-YL Cyano (-CN) Enhanced aromaticity; thermodynamic stability
Chalcone 3 (1-(1-hydroxy naphthalen-2-yl)-3-(furan-2-YL)prop-2-ene-1-one) N/A Furan-2-YL Hydroxy naphthalenyl Precursor to pyrazolines; cerebroprotective applications
Key Observations:
  • Ester Chain Length : The decyl chain in the target compound increases lipophilicity compared to shorter esters like ECFP (ethyl) or aromatic groups in PhECFP (phenyl). This may enhance membrane permeability in biological systems.

Physicochemical Properties

  • Thermodynamic Behavior: ECFP and PhECFP exhibit distinct heat capacities and phase transitions due to their cyano and ester groups. For example, ECFP has a melting point of ~45°C, while PhECFP shows higher thermal stability (~120°C) due to aromatic stacking . This compound, with its long alkyl chain, is expected to have lower volatility and higher viscosity compared to ethyl or phenyl analogs.
  • Solubility: The decyl chain likely renders the compound insoluble in water but soluble in nonpolar solvents, contrasting with the partially polar ECFP (soluble in acetone or DMF) .

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